molecular formula C13H12FN3OS B2862704 N-(4-cyclopropyl-1,3-thiazol-2-yl)-5-fluoro-3-methylpyridine-2-carboxamide CAS No. 2415461-58-2

N-(4-cyclopropyl-1,3-thiazol-2-yl)-5-fluoro-3-methylpyridine-2-carboxamide

Cat. No. B2862704
CAS RN: 2415461-58-2
M. Wt: 277.32
InChI Key: GHKTYPXGCKFKSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-cyclopropyl-1,3-thiazol-2-yl)-5-fluoro-3-methylpyridine-2-carboxamide, also known as CCT245737, is a small molecule inhibitor that has been developed to target checkpoint kinase 1 (Chk1). Chk1 is a protein kinase that plays a crucial role in the DNA damage response pathway, and its inhibition has been shown to sensitize cancer cells to DNA-damaging agents.

Mechanism of Action

The mechanism of action of N-(4-cyclopropyl-1,3-thiazol-2-yl)-5-fluoro-3-methylpyridine-2-carboxamide involves the inhibition of Chk1, a protein kinase that is activated in response to DNA damage. Chk1 phosphorylates and inhibits the cell division cycle 25 (CDC25) phosphatases, which are required for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression. Inhibition of Chk1 leads to the activation of CDC25 phosphatases and CDKs, which results in premature entry into mitosis and subsequent cell death.
Biochemical and physiological effects:
N-(4-cyclopropyl-1,3-thiazol-2-yl)-5-fluoro-3-methylpyridine-2-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to enhance the DNA damage response by promoting DNA repair and preventing replication fork collapse. In addition, N-(4-cyclopropyl-1,3-thiazol-2-yl)-5-fluoro-3-methylpyridine-2-carboxamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to tumors.

Advantages and Limitations for Lab Experiments

N-(4-cyclopropyl-1,3-thiazol-2-yl)-5-fluoro-3-methylpyridine-2-carboxamide is a potent and selective inhibitor of Chk1, which makes it a valuable tool for studying the DNA damage response pathway. However, its moderate yield and low solubility can make it challenging to work with in lab experiments. In addition, its potential as a cancer therapeutic agent has not yet been fully realized, and further studies are needed to determine its safety and efficacy in clinical trials.

Future Directions

There are several future directions for the development and application of N-(4-cyclopropyl-1,3-thiazol-2-yl)-5-fluoro-3-methylpyridine-2-carboxamide. One direction is to explore its potential as a combination therapy with other DNA-damaging agents, such as PARP inhibitors and platinum-based chemotherapy. Another direction is to investigate its potential as a radiosensitizer in radiation therapy. In addition, further studies are needed to determine its safety and efficacy in clinical trials, and to identify biomarkers that can predict patient response to treatment with N-(4-cyclopropyl-1,3-thiazol-2-yl)-5-fluoro-3-methylpyridine-2-carboxamide.

Synthesis Methods

The synthesis of N-(4-cyclopropyl-1,3-thiazol-2-yl)-5-fluoro-3-methylpyridine-2-carboxamide involves the reaction of 5-fluoro-3-methylpyridine-2-carboxylic acid with thionyl chloride to yield the corresponding acid chloride. The acid chloride is then reacted with 4-cyclopropyl-1,3-thiazol-2-amine to yield the desired product. The overall yield of the synthesis is moderate, and the purity of the product can be improved through recrystallization.

Scientific Research Applications

N-(4-cyclopropyl-1,3-thiazol-2-yl)-5-fluoro-3-methylpyridine-2-carboxamide has been extensively studied in preclinical models of cancer. It has been shown to enhance the efficacy of DNA-damaging agents such as cisplatin, doxorubicin, and radiation therapy in various cancer cell lines and xenograft models. N-(4-cyclopropyl-1,3-thiazol-2-yl)-5-fluoro-3-methylpyridine-2-carboxamide has also been shown to induce synthetic lethality in cancer cells that have defects in the homologous recombination pathway, such as BRCA1/2-deficient cells. These findings suggest that N-(4-cyclopropyl-1,3-thiazol-2-yl)-5-fluoro-3-methylpyridine-2-carboxamide has potential as a cancer therapeutic agent.

properties

IUPAC Name

N-(4-cyclopropyl-1,3-thiazol-2-yl)-5-fluoro-3-methylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3OS/c1-7-4-9(14)5-15-11(7)12(18)17-13-16-10(6-19-13)8-2-3-8/h4-6,8H,2-3H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKTYPXGCKFKSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(=O)NC2=NC(=CS2)C3CC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-cyclopropyl-1,3-thiazol-2-yl)-5-fluoro-3-methylpyridine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.